molecular formula C20H34O B14485237 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one CAS No. 64194-42-9

6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one

Cat. No.: B14485237
CAS No.: 64194-42-9
M. Wt: 290.5 g/mol
InChI Key: GSDMHTSDUJSBQF-UHFFFAOYSA-N
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Description

6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one is an organic compound with a complex structure It is characterized by the presence of multiple double bonds and methyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with enolates to form β-hydroxy ketones, which can then be dehydrated to form α,β-unsaturated ketones.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

    Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, substituted alkenes

Scientific Research Applications

6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,6,12-triene
  • 9-Ethenyl-2,6,9,13-tetramethyltetradeca-2,6,12-triene

Uniqueness

6-Ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable subject of study in various fields.

Properties

CAS No.

64194-42-9

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

6-ethenyl-2,6,9,13-tetramethyltetradeca-2,12-dien-7-one

InChI

InChI=1S/C20H34O/c1-8-20(7,14-10-12-17(4)5)19(21)15-18(6)13-9-11-16(2)3/h8,11-12,18H,1,9-10,13-15H2,2-7H3

InChI Key

GSDMHTSDUJSBQF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C(C)(CCC=C(C)C)C=C

Origin of Product

United States

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